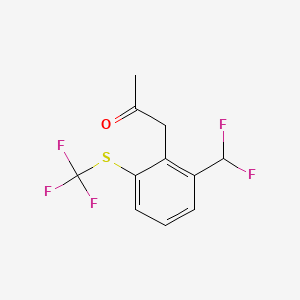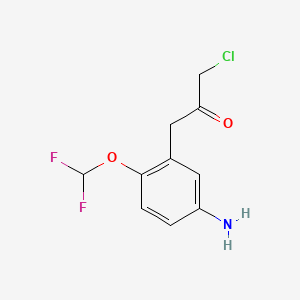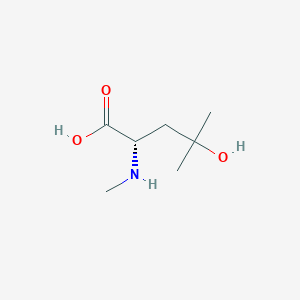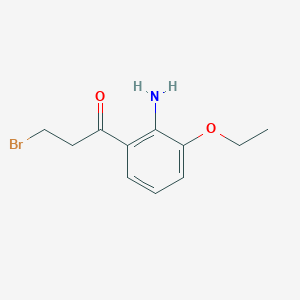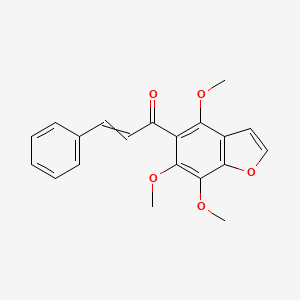
3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one is a complex organic compound that features a benzofuran ring substituted with three methoxy groups and a phenylprop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4,6,7-trimethoxy-1-benzofuran-5-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, thiols.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division and stress response pathways . This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used in the treatment of genital warts and has a similar mechanism of action.
Uniqueness
3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to other compounds with similar structures .
Eigenschaften
CAS-Nummer |
102078-28-4 |
|---|---|
Molekularformel |
C20H18O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H18O5/c1-22-17-14-11-12-25-18(14)20(24-3)19(23-2)16(17)15(21)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI-Schlüssel |
RESASLAWUHZDGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OC)C(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


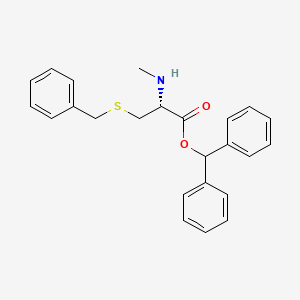
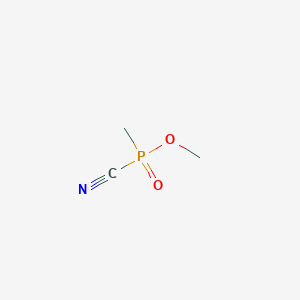
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
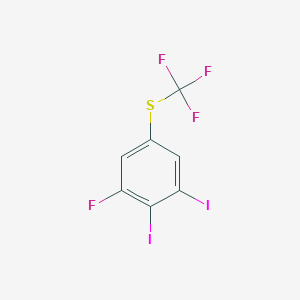
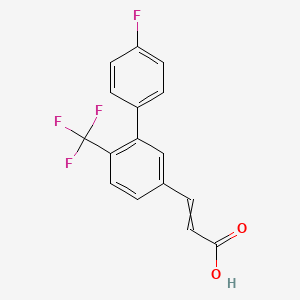
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
